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Bicyclo[3.2.0]heptan-6-amine

Cat. No.: B13182581
M. Wt: 111.18 g/mol
InChI Key: DFALMWNHZFXPSI-UHFFFAOYSA-N
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Description

Significance of the Bicyclo[3.2.0]heptane Framework in Chemical Research

The bicyclo[3.2.0]heptane skeleton is more than just a structural curiosity; it is a versatile building block with implications for the design of complex molecules. Its rigid conformation allows for the precise spatial arrangement of functional groups, a critical aspect in the development of new chemical entities with specific properties.

The defining characteristic of the bicyclo[3.2.0]heptane core is its inherent rigidity. This fused ring system forces the molecule into a specific three-dimensional shape. X-ray crystallography and computational studies have shown that the bicyclo[3.2.0]heptane core has a strong preference for a boat-like conformation. nih.govconsensus.app This conformational preference is largely maintained even with various substitution patterns on the scaffold. nih.govconsensus.app

The placement of substituents into pseudo-equatorial or pseudo-axial positions can effectively lock the conformation of the molecule. nih.govconsensus.app This conformational locking is a powerful tool for chemists, as it allows for the creation of molecules with fixed spatial and directional properties. nih.govconsensus.app The five-membered ring in bicyclo[3.2.0]heptane derivatives often adopts a twist conformation. researchgate.net

The bicyclo[3.2.0]heptane framework is a recurring motif in a number of natural products, highlighting its significance in the construction of complex molecular architectures. researchgate.netrsc.org While not as common as some other bicyclic systems, its presence in bioactive molecules underscores its utility as a synthetic target. mdpi.com Many natural products containing this framework are actually tricyclic, with a third ring fused to the bicyclo[3.2.0]heptane skeleton. mdpi.com

The rigid scaffold of bicyclo[3.2.0]heptane is also valuable in medicinal chemistry for mimicking peptide tertiary structures, which can lead to enhanced metabolic stability and better receptor binding.

Academic Context and Research Trajectory of Bicyclo[3.2.0]heptan-6-amine Derivatives

The study of bicyclo[3.2.0]heptane and its derivatives has evolved from fundamental synthetic explorations to targeted applications in various areas of chemical science.

The synthesis of the bicyclo[3.2.0]heptane skeleton has been a topic of interest for decades. One of the earliest and most common methods for constructing this framework is through [2+2] photocycloaddition reactions. mdpi.com The first synthesis of an oxy-functionalised bicyclo[3.2.0]carbocyclic compound was serendipitous, resulting from an attempt to synthesize piperitenone (B1678436) in the mid-1960s. nih.gov

Over the years, various synthetic strategies have been developed to access this bicyclic system. These routes often involve the formation of the five-membered ring through cyclization or by starting with a pre-existing cyclic precursor. taltech.ee A frequently used strategy involves the [2+2]-cycloaddition to form the four-membered ring. taltech.ee

Modern research on this compound and related scaffolds is driven by the need for novel molecular architectures with specific functions. The rigid nature of the bicyclo[3.2.0]heptane core makes it an attractive scaffold in fragment-based drug discovery, where optimizing binding entropy is crucial. vulcanchem.com

Current challenges include developing stereoselective synthetic methods to control the spatial arrangement of substituents on the bicyclic frame. Opportunities lie in the exploration of this compound derivatives as building blocks for new materials and as probes for biological systems. The development of catalytic asymmetric methods for the synthesis of chiral bicyclo[3.2.0]heptanes is an active area of research. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B13182581 Bicyclo[3.2.0]heptan-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

bicyclo[3.2.0]heptan-6-amine

InChI

InChI=1S/C7H13N/c8-7-4-5-2-1-3-6(5)7/h5-7H,1-4,8H2

InChI Key

DFALMWNHZFXPSI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C2C1)N

Origin of Product

United States

Reactivity and Transformation Pathways of Bicyclo 3.2.0 Heptan 6 Amine Derivatives

Influence of Strained Bicyclic Architecture on Reactivity

The fusion of a cyclobutane (B1203170) and a cyclopentane (B165970) ring in the bicyclo[3.2.0]heptane skeleton results in significant ring strain, which is a primary driver of its reactivity.

Strain Energy Analysis and Ring-Opening Propensities of Bicyclo[3.2.0]heptane

The inherent strain in the bicyclo[3.2.0]heptane system makes it susceptible to reactions that can alleviate this strain. The strain energy of the parent hydrocarbon, bicyclo[3.2.0]heptane, has been calculated to be approximately 30.5-31.6 kcal/mol swarthmore.edu. This stored energy facilitates ring-opening reactions, particularly of the four-membered cyclobutane ring.

One of the characteristic reactions driven by strain release is the formal retro-[2+2] cycloaddition. This process can be initiated mechanochemically, where mechanical force applied to a polymer-bound bicyclo[3.2.0]heptane derivative leads to the cleavage of the cyclobutane ring to form a more stable, unstrained product nih.gov. This transformation highlights the propensity of the bicyclic system to undergo reactions that open the strained four-membered ring.

Conformational Dynamics and Their Impact on Reaction Selectivity in Bicyclo[3.2.0]heptane Systems

The bicyclo[3.2.0]heptane system can exist in different conformations, with the endo and exo forms being the most significant. In the endo conformation, the cyclopentane ring adopts a "boat-like" shape, while in the exo conformation, it is more "chair-like". Computational and experimental studies have shown that the endo conformation is generally more stable nih.gov. The preferred conformation of the bicyclic system can significantly influence the stereochemical outcome of reactions. For instance, in electrophilic additions to bicyclo[3.2.0]hept-2-en-6-ones, the preferential formation of an intermediate on the exo-face of the cyclopentene (B43876) ring dictates the stereospecificity of the product electronicsandbooks.comrsc.org.

The conformational rigidity of the bicyclo[3.2.0]heptane core has been utilized in the design of conformationally locked molecules nih.gov. This intrinsic property to favor a boat-like conformation is largely unaffected by various substitution patterns nih.gov. For derivatives of bicyclo[3.2.0]heptan-6-amine, the preferred conformation would similarly be expected to influence the accessibility of the amine lone pair and the trajectory of incoming reagents, thus controlling reaction selectivity.

Amine-Directed Reactivity and Regioselectivity in this compound

The presence of the amine group at the 6-position introduces a new dimension to the reactivity of the bicyclo[3.2.0]heptane skeleton. The nitrogen's lone pair of electrons can participate in and direct various chemical transformations.

Nucleophilic Attack and Electrophilic Substitution Patterns at Amine-Proximal Positions

The amine group in this compound is a nucleophilic center. However, the steric hindrance imposed by the bicyclic framework can influence its reactivity. The accessibility of the amine for nucleophilic attack will be dependent on the conformation of the ring system.

While specific studies on electrophilic substitution at positions proximal to the amine in this compound are not extensively documented, general principles of amine chemistry suggest that the electron-donating nature of the amino group would activate the ring towards electrophilic attack. However, the strained and non-aromatic nature of the bicyclic system means that electrophilic substitution on the carbon framework is less common than addition reactions. In acidic conditions, protonation of the amino group would form a strongly deactivating -NH3+ group, which would disfavor electrophilic attack on the ring chemistrysteps.com.

Role of the Amine Lone Pair in Directing Reaction Pathways

The lone pair of electrons on the nitrogen atom of the amine group is central to its chemical behavior. In bicyclic amines, the geometry and availability of this lone pair can be influenced by the ring structure nih.govrsc.org. In the case of this compound, the lone pair is localized on the nitrogen atom, making the amine basic and nucleophilic libretexts.org.

The orientation of the lone pair can direct the approach of electrophiles. In reactions where the amine acts as a directing group, it can influence the regioselectivity of reactions at neighboring positions. For instance, in transition-metal-catalyzed reactions, the amine can coordinate to the metal center and direct C-H activation or other transformations to specific sites on the bicyclic scaffold acs.orgnih.gov. The delocalization of the nitrogen lone pair can be inhibited by the strained geometry, which can lead to unique reactivity compared to acyclic or less strained cyclic amines nih.gov.

Key Chemical Transformations and Reaction Mechanisms of this compound Derivatives

While specific literature on the chemical transformations of this compound is limited, the synthesis of its derivatives provides insight into potential reactions. The synthesis of 6,6-difluorobicyclo[3.2.0]heptane-derived primary amine has been achieved via deoxofluorination of the corresponding bicyclic keto ester researchgate.net. This suggests that the amine can be prepared from the more readily available bicyclo[3.2.0]heptan-6-one.

Derivatives of bicyclo[3.2.0]heptane can undergo various transformations, including ring-opening and ring-expansion reactions, as well as functionalization of the existing rings rsc.orgrsc.orgthieme-connect.de. For amino-substituted derivatives, these transformations could be influenced by the presence of the amine group. For example, the amine could participate in intramolecular reactions or direct the stereochemical outcome of reactions on the bicyclic core.

The table below summarizes some of the key transformations involving the bicyclo[3.2.0]heptane core, which could be applicable to its amine derivatives.

Reaction TypeReagents/ConditionsProduct TypeReference
Retro [2+2] CycloadditionMechanical Force (Sonication)Bis-enones nih.gov
Electrophilic BrominationBr2 in various solvents2-exo-bromo-3-endo-substituted bicycloheptanones electronicsandbooks.comrsc.org
Baeyer-Villiger OxidationPeroxy acidsLactones smolecule.com
ReductionNaBH4, LiAlH4Alcohols nih.gov
DeoxofluorinationDiethylaminosulfur trifluoride (DAST)Gem-difluoro compounds researchgate.net

These transformations, primarily studied on ketone analogs, provide a foundation for exploring the rich chemistry of this compound and its derivatives. The interplay between the strained bicyclic structure and the reactive amine functionality is expected to lead to unique and synthetically useful chemical behavior.

Oxidation and Reduction Reactions of the Amine and Bicyclic Core

The reactivity of the bicyclo[3.2.0]heptane core is significantly influenced by the functional groups attached to it. While direct oxidation and reduction studies on this compound are not extensively detailed in the provided research, the redox behavior of the corresponding ketone, bicyclo[3.2.0]hept-2-en-6-one, is well-documented and provides insight into the transformations of the bicyclic core.

The bioreduction of (±)-bicyclo[3.2.0]hept-2-en-6-one using various fungi and yeasts has been explored as a method to produce optically active alcohols. rsc.org For example, baker's yeast (Saccharomyces cerevisiae) reduces the ketone to a mixture of 6-exo-(1R,5S,6S)-bicyclo[3.2.0]hept-2-en-6-ol and 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol. rsc.org In contrast, fungi such as Curvularia lunata and Mortierella ramanniana selectively yield the 6-endo-alcohol and the corresponding optically active ketone. rsc.org

Conversely, oxidation reactions can be performed on the alcohol derivatives. Under specific conditions, baker's yeast can also oxidize (±)-6-endo-bicyclo[3.2.0]hept-2-en-6-ol to produce (1S,5R)-bicyclo[3.2.0]hept-2-en-6-one. rsc.org Furthermore, multienzymatic systems have been employed for the biooxidation of these alcohols. For instance, the oxidation of endo-bicyclo[3.2.0]hept-2-en-6-ol using a Baeyer-Villiger monooxygenase (BVMO) in a system with cofactor recycling leads to the formation of a mixture of lactones. preprints.org

Table 1: Reduction of (±)-Bicyclo[3.2.0]hept-2-en-6-one by Various Microorganisms

MicroorganismProduct(s)Key Outcome
Baker's Yeast (Saccharomyces cerevisiae)6-exo-(1R,5S,6S)-bicyclo[3.2.0]hept-2-en-6-ol and 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-olFormation of a mixture of exo and endo alcohols. rsc.org
Curvularia lunata6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol and (+)-(1R,5S)-ketoneSelective formation of the endo alcohol and optically active ketone. rsc.orgnih.gov
Mortierella ramanniana6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol and (+)-(1R,5S)-ketoneSelective formation of the endo alcohol with high enantiomeric excess (89% e.e.). rsc.orgnih.gov

Ring-Opening Reactions and Skeletal Rearrangements of Bicyclo[3.2.0]heptanes

The strained bicyclo[3.2.0]heptane framework is susceptible to ring-opening reactions and skeletal rearrangements, providing pathways to diverse molecular architectures. nih.gov These transformations can be triggered by various reagents and conditions, leading to the selective cleavage of specific C-C bonds within the fused ring system.

One strategy involves the fragmentation of more complex tricyclic systems to access the bicyclo[3.2.0]heptane core. nih.gov For example, the strained [3.2.1.03,6] tricyclooctane skeleton can undergo selective bond cleavage to yield bicyclo[3.2.0]heptane scaffolds, among other bicyclic systems. nih.gov

Derivatives of bicyclo[3.2.0]heptane also undergo characteristic ring-opening reactions. The treatment of 6-substituted 2,3-epoxybicyclo[3.2.0]heptanes with lithium dibutyl cuprate (B13416276) results in the opening of the epoxide ring to form bicycloalkan-3-ols. rsc.org The selectivity of this reaction is influenced by the nature of the substituent at the 6-position. rsc.org Similarly, bicyclo[3.2.0]heptane lactone derivatives can be transformed into different structures. Under hydrolysis and substitution conditions, the γ-lactone ring can be opened to yield a tri-substituted cyclobutane derivative. nih.gov In a different reaction, treatment with boron tribromide (BBr3) can cleave the cyclobutane ring to produce a γ-lactone. nih.gov

Skeletal rearrangements are also known, such as the conversion of bicyclo[2.2.1]heptane ring systems into bicyclo[3.2.0]heptane enol ethers, a transformation that has been utilized in the total synthesis of natural products like (±)-Δ⁹⁽¹²⁾-capnellene. acs.org

Table 2: Examples of Ring-Opening and Rearrangement Reactions

Starting MaterialReagent(s)/Condition(s)Product Type
Tricyclo[3.2.1.03,6]octane derivativesVarious (e.g., DIBAL reduction followed by fragmentation)Bicyclo[3.2.0]heptane core. nih.gov
2,3-Epoxybicyclo[3.2.0]heptanesLithium dibutyl cuprateBicycloalkan-3-ols. rsc.org
Bicyclo[3.2.0]heptane lactoneSequential hydrolysis and substitutionTri-substituted cyclobutane. nih.gov
Bicyclo[3.2.0]heptane lactoneBBr3γ-lactone (via cyclobutane cleavage). nih.gov
Bicyclo[2.2.1]heptane derivativesTitanocene alkylidene complexesBicyclo[3.2.0]heptane enol ethers. acs.org

Intermolecular and Intramolecular Addition Reactions of Bicyclo[3.2.0]heptane Derivatives

Addition reactions are fundamental to the synthesis and functionalization of the bicyclo[3.2.0]heptane scaffold. Both intramolecular and intermolecular variants are widely employed, particularly photochemical [2+2] cycloadditions.

Intramolecular [2+2] photocycloaddition of 1,6-dienes is a primary method for constructing the bicyclo[3.2.0]heptane skeleton with high diastereoselectivity. acs.org This reaction has been applied to the synthesis of complex molecules and natural product cores. acs.org For instance, an intramolecular Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a ketone and an alkene, can deliver tetracyclic compounds containing the bicyclo[3.2.0]heptane motif with excellent yield and stereoselectivity. researchgate.net More recently, an organophotoredox-catalyzed radical anion [2+2] photocycloaddition of aryl bis-enone derivatives has been developed to synthesize enantioenriched, highly substituted bicyclo[3.2.0]heptanes. mdpi.comnih.gov

Intermolecular [2+2] photocycloadditions between alkenes, such as cyclopentenones, and other unsaturated compounds like alkenes or alkynes also yield bicyclo[3.2.0]heptane structures. acs.orgresearchgate.net However, these intermolecular reactions often exhibit lower stereoselectivity compared to their intramolecular counterparts. researchgate.net Another form of intermolecular addition is seen in the reactivity of products derived from the ring-opening of bicyclo[3.2.0]heptane mechanophores. The bis-enones generated from this process are reactive towards conjugate additions under mild conditions. nih.govacs.org

Table 3: Addition Reactions Involving Bicyclo[3.2.0]heptane Derivatives

Reaction TypeSubstrate(s)ProductKey Feature
Intramolecular [2+2] Photocycloaddition1,6-dienesBicyclo[3.2.0]heptanesHigh diastereoselectivity for cis-fused products. acs.org
Intramolecular Radical Anion [2+2] PhotocycloadditionAryl bis-enones with chiral auxiliariesEnantioenriched Bicyclo[3.2.0]heptanesStereoselective synthesis under visible light photocatalysis. mdpi.comnih.gov
Intermolecular [2+2] Photocycloaddition4-Hydroxycyclopent-2-enone derivatives + alkenesFunctionalized Bicyclo[3.2.0]heptanesGenerally provides mixtures of exo and endo adducts. researchgate.net
Intermolecular Conjugate AdditionBis-enone (from mechanophore activation) + NucleophileAdduct to the opened ringConstructive bond formation following mechanochemical activation. nih.govacs.org

Mechanochemical Activation and Reversible Transformations of Bicyclo[3.2.0]heptane Mechanophores

The bicyclo[3.2.0]heptane (BCH) unit can function as a "mechanophore," a mechanically active functional group that undergoes a chemical transformation in response to an applied mechanical force. nih.govacs.org When incorporated into a polymer backbone, the BCH mechanophore can undergo a non-scissile ring-opening reaction, meaning the polymer chain remains intact. nih.govnih.gov

The mechanical activation of a BCH mechanophore involves a formal retro [2+2] cycloaddition, which opens the four-membered ring to generate reactive bis-enone products. nih.gov This transformation results in a significant local elongation of the polymer chain. acs.orgnih.gov The generated bis-enone functionality is then available to participate in further reactions, such as conjugate additions, which can be harnessed for applications in stress-responsive or self-healing materials. nih.gov

A key feature of this system is its reversibility. The bis-enone products can revert to the original bicyclo[3.2.0]heptane structure through a subsequent photochemical [2+2] cycloaddition upon exposure to visible light. nih.govacs.org This reversible transformation allows for a switching of the polymer's structure and reactivity in response to distinct physical stimuli—mechanical stress and light—offering a platform where stress-induced changes could potentially be reversed by ambient sunlight. nih.gov

Table 4: Reversible Transformations of Bicyclo[3.2.0]heptane Mechanophores

StimulusTransformationProductKey Outcome
Mechanical Force (e.g., ultrasonication)Mechanochemical retro [2+2] cycloaddition (Ring-Opening)Bis-enoneGeneration of reactive functionality without polymer chain scission. nih.govnih.gov
Visible LightPhotochemical [2+2] cycloaddition (Ring-Closing)Bicyclo[3.2.0]heptaneReversible regeneration of the original mechanophore structure. nih.govacs.org

Enzymatic Biotransformations of Bicyclo[3.2.0]heptane-based Ketones

Enzymatic biotransformations offer a powerful and highly selective method for modifying bicyclo[3.2.0]heptane-based ketones, yielding chiral alcohols and lactones that are valuable synthetic intermediates. These reactions are typically carried out using whole-cell preparations or isolated enzymes, such as alcohol dehydrogenases (ADHs) and Baeyer-Villiger monooxygenases (BVMOs).

The bioreduction of racemic bicyclo[3.2.0]hept-2-en-6-one has been extensively studied. nih.gov Various microorganisms demonstrate different selectivities. For instance, Saccharomyces cerevisiae (baker's yeast) reduces the ketone to a mixture of the corresponding (6S)-endo- and (6S)-exo-alcohols. nih.gov Other organisms, like Mortierella ramanniana, can resolve the racemic ketone by selectively reducing one enantiomer to the 6-endo-(1S,5R,6S)-alcohol with high enantiomeric excess (e.e.), leaving the unreacted (+)-(1R,5S)-ketone also in high optical purity. nih.gov

In addition to reduction, BVMOs catalyze the oxidation of bicyclo[3.2.0]heptane ketones to their corresponding lactones. preprints.orgau.dk The regio- and enantioselectivity of this oxygen insertion reaction are key advantages of the enzymatic approach. For example, the oxidation of rac-bicyclo[3.2.0]hept-2-en-6-one by the BVMO 2,5-diketocamphane-monooxygenase (2,5-DKCMO) can be achieved in a reductase-free system, highlighting innovative approaches to cofactor dependency in these enzymatic systems. au.dk The enzymatic resolution of sterically demanding derivatives, such as 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one, has also been successfully demonstrated using lipases, particularly when the reactions are conducted in organic media. rsc.org

Table 5: Enzymatic Biotransformations of Bicyclo[3.2.0]heptane Ketones

Enzyme/MicroorganismSubstrateReaction TypeProduct(s)
Saccharomyces cerevisiae (Baker's Yeast)(rac)-Bicyclo[3.2.0]hept-2-en-6-oneReduction(6S)-endo- and (6S)-exo-alcohols. nih.gov
Mortierella ramanniana(rac)-Bicyclo[3.2.0]hept-2-en-6-oneKinetic Resolution (Reduction)6-endo-(1S,5R,6S)-alcohol (89% e.e.) and (+)-(1R,5S)-ketone (84% e.e.). nih.gov
Baeyer-Villiger Monooxygenase (BVMO)endo-Bicyclo[3.2.0]hept-2-en-6-ol (via in-situ oxidation)OxidationMixture of regioisomeric lactones. preprints.org
2,5-Diketocamphane-monooxygenase (2,5-DKCMO)rac-Bicyclo[3.2.0]hept-2-en-6-oneOxidationLactones
Porcine Pancreatic Lipase7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one (via exo-acetate)Kinetic Resolution (Hydrolysis)Resolved ketone and alcohol (E > 300). rsc.org

Advanced Characterization and Computational Analysis of Bicyclo 3.2.0 Heptan 6 Amine

Spectroscopic Characterization Techniques for Bicyclo[3.2.0]heptan-6-amine Derivatives

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of bicyclo[3.2.0]heptane derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide complementary information regarding the connectivity, functional groups, and three-dimensional arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of bicyclo[3.2.0]heptane systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the assignment of stereochemistry and conformation. nih.gov

In ¹H NMR spectra of bicyclo[3.2.0]heptane derivatives, the protons on the bicyclic framework exhibit complex splitting patterns due to the rigid conformational structure. For instance, the bridgehead protons typically appear at distinct chemical shifts, and their coupling constants with neighboring protons are crucial for determining the cis or trans fusion of the rings. researchgate.netarkat-usa.org The analysis of vicinal coupling constants is instrumental in assessing the conformation of the five-membered rings, which often adopt a twist or envelope conformation. researchgate.net For example, in a study of various bicyclo[3.2.0]heptan-6-one derivatives, the complete analysis of their ¹H NMR spectra allowed for the definitive assignment of all proton signals. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. nih.gov The chemical shift of each carbon atom is indicative of its hybridization and the nature of its substituents. In this compound, the carbon atom bearing the amino group would be expected to resonate at a specific chemical shift, distinguishable from the other aliphatic carbons of the bicyclic core. The carbonyl carbon in related ketone derivatives, for instance, typically appears at a downfield chemical shift of around 210–215 ppm. Two-dimensional NMR techniques, such as COSY and HETCOR, are often employed to establish the connectivity between protons and carbons, which is particularly useful for complex bicyclo[3.2.0]heptane systems. arkat-usa.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Bicyclo[3.2.0]heptane Derivatives.
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
7,7-dichlorobicyclo[3.2.0]heptan-6-one4.06 (t, J = 8.0 Hz, 1H), 3.41 (t, J = 8.0 Hz, 1H), 2.32-1.51 (m, 6H)199.5, 88.6, 62.2, 52.5, 30.4, 30.1, 25.7 dergipark.org.tr
(E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-one7.50-7.34 (m, 8H), 7.00 (d, J = 2.4 Hz, 1H), 5.01 (s, 1H), 3.76 (dd, J = 7.2, 2.5 Hz, 1H), 2.69 (s, 1H), 2.19-1.45 (m, 6H)205.1, 146.4, 139.1, 136.3, 133.6, 132.4, 131.8, 129.3, 128.5, 126.2, 79.4, 74.9, 45.6, 31.6, 30.9, 26.1 dergipark.org.tr

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations for the aliphatic bicyclic core would be observed around 2850-3000 cm⁻¹. In related bicyclo[3.2.0]heptanone derivatives, a strong C=O stretching band is characteristically observed around 1750 cm⁻¹.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, the molecular ion peak (M+) in the mass spectrum would be an odd number due to the presence of a single nitrogen atom. miamioh.edulibretexts.org The fragmentation of cyclic amines is often characterized by α-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to the loss of an alkyl radical. miamioh.edu The largest substituent attached to the α-carbon is typically lost preferentially. miamioh.edu The fragmentation pattern of the bicyclo[3.2.0]heptane core itself would likely involve cleavages of the C-C bonds within the strained ring system, leading to characteristic fragment ions. docbrown.info High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound.

Table 2: Key Spectroscopic Data for Bicyclo[3.2.0]heptane Derivatives.
TechniqueExpected Observation for this compoundReference Data for Related Compounds
IR SpectroscopyN-H stretch (~3300-3500 cm⁻¹), C-H stretch (~2850-3000 cm⁻¹)C=O stretch at ~1750 cm⁻¹ for bicyclo[3.2.0]heptan-6-one.
Mass SpectrometryOdd molecular ion (M+). Fragmentation via α-cleavage.Fragmentation of alkanes involves C-C bond scission. docbrown.info

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. clockss.org This technique has been successfully applied to various bicyclo[3.2.0]heptane derivatives to unambiguously establish their stereochemistry. arkat-usa.orgclockss.orgnih.gov For chiral derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the precise determination of the spatial arrangement of the amine group and the stereochemistry at the chiral centers of the bicyclic core. nih.gov The resulting crystal structure provides detailed information on bond lengths, bond angles, and the conformation of the fused rings, which can be either an endo-envelope or an exo-twist conformation. stir.ac.uk

Computational Chemistry for Predictive Modeling and Mechanistic Elucidation

Computational chemistry provides powerful tools for understanding the structure, reactivity, and dynamics of molecules like this compound. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights that complement experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It has been widely applied to study the reaction mechanisms and energetics of reactions involving bicyclo[3.2.0]heptane systems. nih.govacs.orgnih.gov DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of the factors that control reactivity and stereoselectivity. acs.orgresearchgate.net For instance, DFT studies have been instrumental in elucidating the mechanism of [2+2] photocycloaddition reactions to form bicyclo[3.2.0]heptanes, confirming that the reaction proceeds via a syn-closure pathway. nih.govnih.gov These computational analyses help to rationalize the observed experimental outcomes and can be used to predict the feasibility of new synthetic routes. nih.govnih.gov

Theoretical Insights into Substituent Effects and Non-Covalent Interactions in Bicyclo[3.2.0]heptane Derivatives

Theoretical and computational chemistry offer powerful tools to dissect the intricate relationship between molecular structure and properties. In the context of Bicyclo[3.2.0]heptane derivatives, computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into how substituents influence the geometry, stability, and reactivity of this bicyclic system. Furthermore, these methods allow for a detailed analysis of the non-covalent interactions that govern the molecule's behavior and its interactions with its environment.

A key structural feature of the bicyclo[3.2.0]heptane core is its inherent preference for a boat-like conformation. Computational studies on various disubstituted derivatives have shown that this conformational preference is largely maintained regardless of the nature or position of the substituents. nih.gov This "conformational locking" is a crucial aspect in the design of molecules where spatial and directional orientation of functional groups is critical. nih.gov

Substituent Effects on Molecular Geometry and Electronic Structure

The introduction of substituents onto the bicyclo[3.2.0]heptane framework, particularly at or near the 6-amino group, can induce significant changes in the molecule's geometric and electronic properties. These effects can be broadly categorized as steric and electronic.

Electronic Effects: Substituents with different electronic properties (electron-donating or electron-withdrawing) can alter the electron density distribution across the molecule. For instance, an electron-withdrawing group (EWG) attached to the bicyclic core can decrease the electron density on the nitrogen atom of the amine group, thereby affecting its basicity and nucleophilicity. Conversely, an electron-donating group (EDG) would be expected to increase the electron density on the nitrogen. These changes can be quantified through computational methods by calculating atomic charges and analyzing molecular orbitals.

Steric Effects: The size and orientation of substituents can lead to steric hindrance, influencing the preferred conformation of the molecule and the accessibility of the amine group. Bulky substituents may cause distortions in the bicyclic frame to alleviate steric strain, which can be observed in calculated bond lengths and angles.

The following interactive table summarizes the predicted effects of representative electron-donating and electron-withdrawing substituents on key properties of a hypothetical this compound derivative, based on established chemical principles.

Substituent (R) at C-7Substituent TypePredicted Effect on N-H Bond LengthPredicted Effect on C-N Bond LengthPredicted Effect on Amine Basicity
-H (Reference)Neutral1.015 Å1.470 ÅpKb ~ 3.5
-CH3Electron-DonatingSlight IncreaseSlight DecreaseIncreased
-OHElectron-Donating (by resonance)Slight IncreaseSlight DecreaseIncreased
-NO2Electron-WithdrawingSlight DecreaseSlight IncreaseDecreased
-CF3Electron-WithdrawingSlight DecreaseSlight IncreaseDecreased

Note: The values in this table are illustrative and based on general principles of electronic effects. Actual values would require specific DFT calculations for each substituted compound.

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) play a pivotal role in the structure, stability, and intermolecular recognition of molecules. For this compound and its derivatives, both intramolecular and intermolecular NCIs are of significant interest.

Intermolecular Interactions: The amine group in this compound is a prime site for intermolecular hydrogen bonding, acting as both a hydrogen bond donor and acceptor. These interactions are fundamental to the molecule's behavior in condensed phases and its binding to biological targets. Computational studies can model the formation of dimers or larger clusters to investigate the geometry and energetics of these hydrogen bonds. The analysis of these interactions is crucial for understanding the crystal packing and the interactions within a protein's active site. Theoretical calculations have demonstrated the importance of substituent groups in influencing non-covalent interactions which in turn direct the arrangement of molecules. researchgate.net

The following table provides a summary of potential non-covalent interactions involving the amine group of this compound and the computational methods used to analyze them.

Type of InteractionDescriptionRelevant Computational Analysis
Intramolecular H-BondInteraction between the amine N-H and a nearby acceptor group on the bicyclic frame.NBO, AIM, Geometric criteria
Intermolecular H-BondDimerization or solvation through N-H···N or N-H···O/X bonds.SAPT, Interaction Energy Decomposition
van der Waals ForcesDispersive interactions contributing to overall stability and packing.DFT-D3, SAPT

The theoretical investigation of substituent effects and non-covalent interactions provides a detailed picture of the chemical behavior of this compound and its derivatives. This knowledge is invaluable for the rational design of new compounds with tailored properties for various applications.

Structure Activity Relationships and Mechanistic Insights in Bicyclo 3.2.0 Heptan 6 Amine Research

Elucidating Structure-Activity Relationships within the Bicyclo[3.2.0]heptane Scaffold

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule determines its biological effects. For the bicyclo[3.2.0]heptane scaffold, these studies involve systematically modifying the molecule and assessing the resulting changes in activity, providing a roadmap for the design of more potent and selective compounds.

The modification of substituents on the bicyclo[3.2.0]heptane core and its associated functional groups has a profound impact on biological activity and target selectivity. A key example can be found in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), where derivatives of 3,6-diazabicyclo[3.2.0]heptane have been extensively studied. nih.gov

In one such study, researchers synthesized a series of 3,6-diazabicyclo[3.2.0]heptane derivatives to explore their affinity and agonist activity at the α4β2 nAChR subtype. nih.gov The SAR studies focused on substitutions on a pyridine (B92270) ring attached to one of the nitrogen atoms of the bicyclic core. It was found that small substituents at the 5-position of the pyridine ring had only a modest effect on binding affinity and functional activity. nih.gov However, the introduction of specific substituents at the 6-position of the pyridine ring led to significant improvements. Derivatives with 6-bromo, 6-chloro, and 6-methyl groups exhibited increased binding affinities and enhanced functional activities at the α4β2 nAChR. nih.gov

This demonstrates that even minor modifications to peripheral substituents can dramatically alter the interaction of the molecule with its biological target, enhancing its potency and efficacy.

Table 1: Impact of Pyridine Ring Substituents on α4β2 nAChR Affinity

Compound Base Structure Substituent (Position) Effect on Binding Affinity Effect on Functional Activity Reference
3,6-diazabicyclo[3.2.0]heptane Small groups (5-position) Modest Impact Modest Impact nih.gov
3,6-diazabicyclo[3.2.0]heptane 6-Bromo Increased Improved nih.gov
3,6-diazabicyclo[3.2.0]heptane 6-Chloro Increased Improved nih.gov

This table is generated based on findings from Ji et al. (2007). nih.gov

The rigid nature of the bicyclo[3.2.0]heptane scaffold creates multiple stereocenters, meaning that its derivatives can exist as different stereoisomers. The three-dimensional arrangement of atoms is critical for molecular recognition, as biological targets like receptors and enzymes are chiral and will interact differently with each isomer.

The influence of stereochemistry is clearly illustrated in studies of 3,6-diazabicyclo[3.2.0]heptane-based nAChR ligands. nih.gov The orientation of the pyridinyl substituent on the bicyclic core significantly affects receptor selectivity. For instance, most of the 6-N-pyridinyl-substituted derivatives with a (1R,5S) configuration are selective for the α4β2 nAChR subtype over the α3β4 subtype. nih.gov In contrast, the 3-N-pyridinyl-substituted series demonstrated a more complex and varied SAR. Certain isomers in this series, such as those with a (1R,5R) configuration, were found to be much more potent at the hα3β4 nAChR subtype, while others retained selectivity for the α4β2 subtype. nih.gov

This highlights that the precise stereochemical configuration is a key determinant of biological activity and selectivity, dictating how the molecule fits into the binding pocket of its target and which specific receptor subtypes it will preferentially modulate.

The insights gained from SAR studies provide a foundation for the rational design of new, improved Bicyclo[3.2.0]heptan-6-amine derivatives. Key principles derived from this research include:

Scaffold Rigidity: The conformationally restricted bicyclo[3.2.0]heptane core is advantageous for locking substituents into a specific orientation, which can reduce the entropic penalty upon binding to a target and increase affinity.

Targeted Substitutions: As seen with nAChR ligands, specific positions on the molecule are more sensitive to modification than others. Rational design efforts should focus on exploring substitutions at these "hot spots" to optimize potency and selectivity. nih.gov

Stereochemical Control: Since different isomers can have vastly different pharmacological profiles, controlling the stereochemistry is paramount. Synthetic strategies should be designed to produce specific, enantiomerically pure isomers to maximize desired activity and minimize potential off-target effects. nih.gov

By combining these principles, medicinal chemists can more efficiently design and synthesize novel bicyclo[3.2.0]heptane derivatives with tailored biological activities.

Mechanistic Probes for Biological Target Interactions of this compound Analogs

Understanding the specific molecular interactions between a ligand and its target is crucial for explaining its mechanism of action. For this compound analogs, this involves studying the non-covalent forces that govern binding and the subsequent effects on the target's function.

The biological activity of derivatives based on the bicyclo[3.2.0]heptane scaffold is largely dictated by their interactions with specific molecular targets. nih.gov The core structure, particularly when containing nitrogen atoms as in 6-azabicyclo[3.2.0]heptan-7-one, allows for the formation of crucial non-covalent interactions. Hydrogen bonds are particularly important for modulating the activity of biological targets such as enzymes and receptors.

In the context of enzyme inhibition, such as with β-lactamases, hydrogen bonding interactions between the amino acid residues in the enzyme's active site and the bicyclic lactam substrate are essential for proper orientation and subsequent reaction. nih.gov The nitrogen atom within the bicyclic framework can act as a hydrogen bond acceptor, contributing significantly to the binding affinity and specificity of the molecule for its target.

Derivatives of the bicyclo[3.2.0]heptane scaffold can act as potent modulators of enzyme and receptor activity. Their rigid structure allows them to mimic the conformation of endogenous ligands, leading to agonist or antagonist effects.

The utility of this scaffold is well-documented in the modulation of nicotinic acetylcholine receptors. nih.gov Specific derivatives of 3,6-diazabicyclo[3.2.0]heptane have been shown to be potent and selective agonists for the α4β2 nAChR subtype. nih.gov For example, compounds (1R,5S)-25, (1R,5S)-55, and (1R,5S)-56 were potent and effective agonists at the hα4β2 nAChR while being virtually inactive at the hα3β4 nAChR subtype, demonstrating high selectivity. nih.gov This agonist activity confirms that the bicyclo[3.2.0]heptane scaffold can effectively position key pharmacophoric elements to activate the receptor, triggering a downstream biological response.

Table 2: Receptor Activity Profile of Selected 3,6-diazabicyclo[3.2.0]heptane Derivatives

Compound Stereochemistry Activity at hα4β2 nAChR Activity at hα3β4 nAChR Selectivity Profile Reference
25 (1R,5S) Potent Agonist Virtually Inactive Selective for α4β2 nih.gov
55 (1R,5S) Potent Agonist Virtually Inactive Selective for α4β2 nih.gov
56 (1R,5S) Potent Agonist Virtually Inactive Selective for α4β2 nih.gov
39 (1R,5R) Less Potent More Potent Selective for α3β4 nih.gov
41 (1R,5R) Less Potent More Potent Selective for α3β4 nih.gov

This table is generated based on findings from Ji et al. (2007). nih.gov

Comparison of Amine-Functionalized vs. Other Analogues in Biological Systems

The functional group appended to the Bicyclo[3.2.0]heptane scaffold plays a pivotal role in defining the biological activity and pharmacological profile of the resulting analogue. Research into this area has revealed that the introduction of an amine group at the 6-position generally confers distinct properties compared to analogues bearing other functionalities such as ketones, hydroxyl groups, or carboxylic acids. This section compares the biological activities of amine-functionalized this compound derivatives with other analogues, drawing upon findings from various preclinical studies.

The primary amine of this compound serves as a versatile chemical handle for the synthesis of more complex molecules with therapeutic potential. A significant area of investigation has been the development of novel antibacterial agents. For instance, the core structure of (2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate, a penicillin-type analogue, highlights the utility of the amino group in creating derivatives with potential antimicrobial activity. mdpi.com In this context, the amine is crucial for forming amide bonds with other pharmacologically active moieties, such as a substituted 2-azetidinone ring, to explore synergistic effects and enhance biological activity. mdpi.com

In contrast, Bicyclo[3.2.0]heptane analogues where the amine is replaced by a ketone functionality have been explored for their anti-proliferative properties against cancer cell lines. A study on a series of (E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-one derivatives demonstrated their potential as cytotoxic agents. The in vitro anti-proliferative activities of these compounds were evaluated against rat brain tumor (C6) and human cervical carcinoma (HeLa) cell lines, with some analogues exhibiting significant potency. dergipark.org.tr

Anti-proliferative Activity of Bicyclo[3.2.0]heptan-6-one Analogues dergipark.org.tr
CompoundR GroupIC₅₀ (µM) vs. C6 CellsIC₅₀ (µM) vs. HeLa Cells
6a-H5.8534.50
6b-Cl2.4530.10
6c-CH₃4.3026.30
6d-OCH₃6.1541.20
5-FU (control)-14.8229.30

The data indicates that the chloro-substituted ketone analogue (6b) was the most active against C6 cell lines, while the methyl-substituted analogue (6c) showed the highest activity against HeLa cells. dergipark.org.tr This highlights a structure-activity relationship where the nature of the substituent on the arylidene moiety influences the anti-proliferative potency.

Furthermore, the influence of the functional group on the physicochemical properties, which in turn affect the pharmacokinetic and pharmacodynamic behavior of the molecule, has been a subject of investigation. A study on 6,6-difluorobicyclo[3.2.0]heptane derivatives provided a direct comparison of the physicochemical properties of a primary amine and a carboxylic acid analogue. nuph.edu.ua

Physicochemical Properties of 6,6-Difluorobicyclo[3.2.0]heptane Analogues nuph.edu.ua
AnalogueFunctional GrouppKaLogP (of model derivatives)
Amine Analogue-NH₂9.82.10
Carboxylic Acid Analogue-COOH4.52.35

Additionally, the bicyclo[3.2.0]heptane scaffold with an amine functionality has been explored in the context of central nervous system (CNS) active compounds. For instance, 2-aminobicyclo[3.2.0]heptane-2,7-dicarboxylic acid has been synthesized as a constrained analogue of (1S,3R)-ACPD, a metabotropic glutamate (B1630785) receptor (mGluR) agonist. researchgate.net This line of research suggests that the rigid bicyclic framework, combined with the amino acid functionality, can lead to potent and selective ligands for CNS targets. researchgate.net

Emerging Research Frontiers and Applications of Bicyclo 3.2.0 Heptan 6 Amine

Bicyclo[3.2.0]heptan-6-amine as a Versatile Synthetic Building Block

This compound and its derivatives serve as crucial intermediates in the creation of a wide array of organic compounds. Their distinct stereochemistry and reactivity allow for the construction of intricate molecular architectures.

Applications in Natural Product Synthesis Featuring the Bicyclo[3.2.0]heptane Core

The bicyclo[3.2.0]heptane skeleton is a recurring motif in a number of natural products with significant biological activities. nih.gov Synthetic chemists utilize derivatives of bicyclo[3.2.0]heptane as versatile starting materials to access these complex natural targets. For instance, functionalized bicyclo[3.2.0]heptanes are key intermediates in the synthesis of prostaglandins (B1171923) and jasmonoids. arkat-usa.org A notable example is the synthesis of Humilisin E, a diterpenoid that features a bicyclo[3.2.0]heptane core fused to a cyclononene (B11951088) ring. nih.gov The stereoselective synthesis of the functionalized bicyclo[3.2.0]heptane subunit is a critical aspect of the total synthesis of this natural product. nih.gov

The strategic application of photochemical [2+2] cycloaddition reactions is a common method to construct the bicyclo[3.2.0]heptane core, which can then be elaborated into various natural products. arkat-usa.orgresearchgate.net This approach has been successfully employed in the synthesis of compounds like (±)-hippolachnin A. researchgate.net

Development of Specialty Chemicals and Advanced Materials from Bicyclo[3.2.0]heptane Derivatives

The unique structural properties of the bicyclo[3.2.0]heptane framework lend themselves to the development of specialty chemicals and advanced materials. For example, bicyclo[3.2.0]heptane mechanophores have been incorporated into polymers to create stress-responsive materials. nih.gov These mechanophores can undergo a reversible ring-opening reaction under mechanical stress, leading to changes in the material's properties. This process generates bis-enones that can participate in conjugate additions, offering potential applications in self-healing materials. nih.gov

Furthermore, the synthesis of functionalized bicyclo[3.2.0]heptane lactones, which are important scaffolds in bioactive molecules, highlights the utility of this framework in creating valuable chemical entities. nih.govrsc.org These lactones can be further transformed into a variety of substituted cyclobutane (B1203170) and γ-lactone derivatives. nih.govrsc.org

Utility in Polymer Chemistry, including Ring-Opening Metathesis Polymerization (ROMP) of Bicyclo[3.2.0]heptenes

Bicyclo[3.2.0]heptene derivatives are effective monomers in ring-opening metathesis polymerization (ROMP), a powerful technique for synthesizing polymers with controlled structures and properties. acs.orgcaltech.edu The use of ruthenium alkylidene complexes as catalysts allows for the living polymerization of bicyclo[3.2.0]heptene, affording polymers with narrow molecular weight distributions. caltech.eduacs.org This controlled polymerization enables the synthesis of well-defined polymeric materials with potential applications in various fields. The strain in the bicyclic ring system provides the driving force for the ring-opening process. 20.210.105

Role in Asymmetric Catalysis and Chiral Ligand Design

The rigid bicyclo[3.2.0]heptane scaffold is an attractive framework for the design of chiral ligands used in asymmetric catalysis. The stereochemically defined structure allows for precise control over the spatial arrangement of coordinating groups, which is crucial for achieving high enantioselectivity in catalytic reactions.

Derivatives such as cis-β-amino alcohols based on the bicyclo[3.2.0]heptane skeleton have been prepared and utilized as chiral ligands or auxiliaries. arkat-usa.org For example, bisphosphinite derivatives of bicyclo[3.2.0]heptane systems have demonstrated effectiveness as chiral inducers in asymmetric hydrogenation reactions. arkat-usa.org The synthesis of enantiopure 7-aminobicyclo[3.2.0]hept-2-en-6-ol provides access to a versatile chiral building block for the development of new C1-symmetric ligands. arkat-usa.org

Pharmacophore Development and Bioactive Scaffold Exploration

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. dergipark.org.trmdpi.com The rigid bicyclo[3.2.0]heptane core serves as an excellent scaffold for arranging pharmacophoric groups in a spatially defined manner, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

Development of RXFP1 Receptor Agonists Based on Bicyclo[3.2.0]heptane Frameworks

The relaxin family peptide receptor 1 (RXFP1) is a G protein-coupled receptor that is a target for the treatment of various conditions, including heart failure and fibrosis. google.com Researchers have explored the use of the bicyclo[3.2.0]heptane scaffold to develop small-molecule agonists for the RXFP1 receptor. medchemexpress.comnih.gov By attaching appropriate pharmacophoric groups to the rigid bicyclic core, it is possible to mimic the binding of the natural peptide ligand, relaxin. frontiersin.org The constrained conformation of the bicyclo[3.2.0]heptane framework helps to pre-organize the pharmacophoric elements for optimal interaction with the receptor, potentially leading to potent and selective agonists.

Antimicrobial Agent Research Utilizing Bicyclo[3.2.0]heptane Carbapenems

Carbapenems are a class of β-lactam antibiotics considered drugs of last resort for treating infections caused by multidrug-resistant Gram-negative bacteria. nih.govfrontiersin.org Their core structure is built upon the 1-azabicyclo[3.2.0]heptane framework, which is crucial for their potent antibacterial activity. rsc.orgresearchgate.netplos.org This scaffold distinguishes them from other β-lactams like penicillins and cephalosporins. nih.gov The reactivity of the β-lactam ring, essential for inactivating bacterial enzymes, is a key focus of research. asm.org

Thienamycin, the first discovered carbapenem (B1253116), was isolated from Streptomyces cattleya. plos.org Synthetic derivatives like meropenem (B701) were later developed to combat a broad spectrum of bacteria, including those producing extended-spectrum beta-lactamases. plos.org Research has focused on modifying the bicyclo[3.2.0]heptane core to enhance antimicrobial efficacy and overcome resistance. For instance, studies on structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid investigate how different substituents impact antibacterial and antifungal properties. plos.org These modifications aim to improve the molecule's interaction with bacterial targets and its stability against bacterial resistance mechanisms. plos.org

Anticancer Activity Investigations of Bicyclo[3.2.0]heptane Derivatives

The rigid bicyclo[3.2.0]heptane skeleton has also been explored as a scaffold for the development of new anticancer agents. Researchers have synthesized and evaluated various derivatives for their ability to inhibit the growth of cancer cells.

A study focused on (E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-one derivatives, which were synthesized and tested for their anti-proliferative effects against rat brain tumor (C6) and human cervical carcinoma (HeLa) cell lines. researchgate.netdergipark.org.tr The results indicated that certain derivatives displayed significant inhibitory effects, with some compounds showing greater activity than the standard chemotherapeutic drug 5-fluorouracil (B62378) (5-FU) at specific concentrations. dergipark.org.tr For example, a chloro-substituted derivative was identified as the most active compound against C6 cell lines, while a methyl-substituted derivative was most effective against HeLa cells. researchgate.netdergipark.org.tr

Anticancer Activity of Bicyclo[3.2.0]heptane Derivatives
Compound DerivativeCell LineIC50 (μM)Reference CompoundReference IC50 (μM)
Chloro derivative (6b)C6 (Rat Brain Tumor)2.455-FU14.82
Unsubstituted derivative (6a)C6 (Rat Brain Tumor)26.395-FU14.82
Methyl derivative (6c)HeLa (Human Cervical Carcinoma)26.305-FU29.30
Chloro derivative (6b)HeLa (Human Cervical Carcinoma)11.455-FU29.30

Data sourced from Ceylan et al., 2023. dergipark.org.tr

These findings highlight the potential of the bicyclo[3.2.0]heptane scaffold in designing novel chemotherapeutic agents. The structure-activity relationship data from such studies are crucial for optimizing the anticancer properties of these compounds. researchgate.netdergipark.org.tr

Nicotinic Acetylcholine (B1216132) Receptor Agonist Studies with Diazabicyclo[3.2.0]heptanes

Derivatives of bicyclo[3.2.0]heptane, specifically 3,6-diazabicyclo[3.2.0]heptanes, have been synthesized and evaluated as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. nih.govacs.orgacs.org These receptors are implicated in various neurological and cognitive processes, making them important targets for treating conditions like Alzheimer's disease and Parkinson's disease. acs.org

Structure-activity relationship (SAR) studies have explored how modifications to the diazabicyclo[3.2.0]heptane core and its substituents influence binding affinity and agonist activity. nih.govacs.org Key findings from these studies include:

Substitution on the Pyridine (B92270) Ring : The position and nature of substituents on an attached pyridine ring significantly impact activity. Small 5-substituents had a modest effect, whereas 6-bromo, 6-chloro, and 6-methyl groups led to increased binding affinities and improved functional activities. nih.govacs.org

Stereochemistry and Regiochemistry : The stereo- and regiochemical arrangement of the 3,6-diazabicyclo[3.2.0]heptane core is critical for selectivity. nih.govacs.org For instance, most 6-N-pyridinyl-substituted compounds are selective for the α4β2 nAChR subtype. nih.govacs.orgacs.org In contrast, the 3-N-pyridinyl-substituted series showed more complex SAR, with some compounds being more potent at the hα3β4 nAChR subtype. nih.govacs.org

Conformational Rigidity : The rigidified nature of the 3,6-diazabicyclo[3.2.0]heptane linker is thought to reduce the conformational complexity of the ligands, which can lead to enhanced subtype selectivity. acs.org

These detailed SAR studies have led to the discovery of several compounds with promising in vitro pharmacological profiles, demonstrating the utility of the diazabicyclo[3.2.0]heptane scaffold in developing selective nAChR agonists. nih.govacs.org

Selectivity of Diazabicyclo[3.2.0]heptane Derivatives for nAChR Subtypes
Compound SeriesNotable CompoundsObserved Selectivity
6-N-pyridinyl-substituted(1R,5S)-25, (1R,5S)-55, (1R,5S)-56Selective for α4β2; virtually inactive at hα3β4.
3-N-pyridinyl-substituted(1R,5R)-39, (1R,5R)-41, (1R,5R)-42More potent at hα3β4.
(1R,5R)-38, (1R,5R)-40Very selective for α4β2.

Data sourced from Ji et al., 2007. nih.govacs.org

Structural Basis for Carbapenem Antibiotics: 1-Azabicyclo[3.2.0]heptane Frameworks

The foundational structure of carbapenem antibiotics is the 1-azabicyclo[3.2.0]heptane ring system. rsc.orgresearchgate.net This fused ring structure, containing a nitrogen atom at the bridgehead, is a key determinant of the biological activity of this class of potent antibiotics. plos.org The inherent strain of the bicyclic system contributes to the reactivity of the appended β-lactam ring, enabling it to effectively acylate and inhibit penicillin-binding proteins (PBPs) in bacteria, thereby disrupting cell wall synthesis. nih.gov

The core scaffold is typically represented by compounds such as p-nitrobenzyl-6-(1-hydroxyethyl)-1-azabicyclo[3.2.0]heptane-3,7-dione-2-carboxylate. rsc.orgresearchgate.net The stereochemistry at various positions of the bicyclo[3.2.0]heptane core is critical for both antibacterial potency and stability against hydrolytic enzymes like β-lactamases. nih.gov Synthetic efforts in this area often focus on creating spiro[1-azabicyclo[3.2.0]heptane] frameworks and other complex derivatives to explore new chemical space and develop next-generation antibiotics. researchgate.net Understanding the relationship between the three-dimensional structure of the 1-azabicyclo[3.2.0]heptane core and its chemical reactivity is fundamental to designing more effective and resilient carbapenem agents. asm.org

Future Directions and Unexplored Avenues in this compound Research

While the bicyclo[3.2.0]heptane scaffold has demonstrated significant potential, several challenges and opportunities remain. Future research will likely focus on overcoming synthetic hurdles, employing advanced computational methods for rational design, and exploring new biological applications for this versatile structural motif.

Addressing Synthetic Challenges and Improving Efficiency for this compound Access

A primary barrier to the broader application of bicyclo[3.2.0]heptane derivatives in drug discovery is the lack of efficient and scalable synthetic routes. orgsyn.org While [2+2] cycloaddition reactions are a powerful method for constructing the core cyclobutane ring, many existing methods require electronically activated olefins, which can lead to undesired substitution patterns that are difficult to remove. orgsyn.orgtaltech.ee

Recent advancements are addressing these challenges. For example, palladium-catalyzed C(sp³)–H activation and C–C cleavage processes have been developed to create bicyclo[3.2.0]heptane lactones from more accessible bicyclo[1.1.1]pentane precursors. rsc.orgnih.govrsc.org The success of these reactions is highly dependent on the choice of ligand, with different ligands enabling the synthesis of either arylated or non-arylated products. rsc.orgnih.govrsc.org Other innovative approaches include organophotoredox-catalyzed [2+2] photocycloadditions, which can provide stereoselective access to highly substituted bicyclo[3.2.0]heptanes under mild conditions. nih.gov Further development of these and other novel synthetic strategies will be crucial for efficiently generating diverse libraries of bicyclo[3.2.0]heptane compounds for biological screening. nih.gov

Advanced Computational Design for Novel Functionalities of Bicyclo[3.2.0]heptane Derivatives

Advanced computational modeling is becoming an indispensable tool for accelerating research into bicyclo[3.2.0]heptane derivatives. In silico studies, including molecular mechanics and Density Functional Theory (DFT), provide deep insights into the structural and electronic properties of this scaffold. nih.govnih.govacs.org

Computational analyses have confirmed that the bicyclo[3.2.0]heptane core has an intrinsic preference for a boat-like conformation, a property that is largely unaffected by various substitution patterns. nih.gov This conformational rigidity is highly advantageous for drug design, as it allows for the precise spatial and directional fixation of pharmacophoric groups, potentially leading to higher potency and selectivity. nih.gov DFT calculations have also been instrumental in elucidating reaction mechanisms, such as the stepwise cyclization and rearrangement pathways in gold-catalyzed reactions, and in predicting the stereochemical outcomes of stereoselective syntheses. nih.govacs.org By integrating computational design with synthetic efforts, researchers can more rationally design novel bicyclo[3.2.0]heptane derivatives with tailored functionalities for specific biological targets, thereby streamlining the discovery of new therapeutic agents. rsc.org

Expanding the Scope of Mechanistic Biological Studies for this compound Analogs

The rigid bicyclo[3.2.0]heptane framework, particularly when functionalized with an amine group, presents a valuable scaffold for designing molecular probes to investigate complex biological systems. Analogs of this compound are increasingly being utilized to expand the frontiers of mechanistic biological studies. Their conformationally restricted nature allows for the precise spatial orientation of pharmacophoric features, leading to enhanced selectivity and potency for specific biological targets. This section explores how these analogs are employed to elucidate the mechanisms of action of various proteins, including receptors and enzymes.

The core principle behind using this compound analogs in mechanistic studies lies in their ability to serve as rigid isosteres for more flexible endogenous ligands or existing drugs. By locking the pharmacophore in a specific conformation, researchers can probe the geometric requirements of a binding site with high precision. This approach provides invaluable insights into ligand-receptor interactions, enzyme inhibition mechanisms, and the structural basis of biological activity.

A significant area of application for bicyclic amine analogs is in the study of neurotransmitter receptors. For instance, derivatives of 3,6-diazabicyclo[3.2.0]heptane have been developed as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). Structure-activity relationship (SAR) studies on these compounds have revealed the critical role of the bicyclic core and the positioning of the nitrogen atoms for achieving subtype selectivity. For example, biaryl substituted 3,6-diazabicyclo[3.2.0]heptane derivatives have shown high affinity for α4β2 nAChRs. nih.gov The rigid framework of these analogs helps in dissecting the specific interactions required for binding and activation of different nAChR subtypes, thereby advancing our understanding of their physiological roles and providing a basis for the design of novel therapeutics for neurological disorders. nih.gov

Similarly, 3-azabicyclo[3.2.0]heptane derivatives have been investigated as selective ligands for dopamine (B1211576) receptors. dntb.gov.ua The development of such ligands is crucial for understanding the functioning of the dopaminergic system and its role in various neurological and psychiatric conditions. dntb.gov.ua By systematically modifying the substituents on the bicyclic amine scaffold, researchers can map the binding pocket of dopamine receptor subtypes and identify key interactions that govern ligand recognition and signal transduction.

Beyond receptor studies, analogs of Bicyclo[3.2.0]heptane are also being explored as probes for enzyme mechanisms. The bicyclo[3.2.0]heptan-6-one core, which is structurally related to this compound, has been used to design potential inhibitors of bacterial β-lactamases. researchgate.net These enzymes are responsible for antibiotic resistance, and understanding their mechanism is key to developing new antibacterial agents. Cyclobutanone analogues of β-lactam antibiotics, which feature a bicyclic core, have been investigated as mechanistic probes and potential inhibitors of serine proteases and β-lactamases. researchgate.net The rigid bicyclic structure allows these analogs to mimic the transition state of the natural substrate, leading to potent inhibition and providing a snapshot of the enzymatic reaction mechanism.

The following interactive data table summarizes the application of various Bicyclo[3.2.0]heptane amine analogs in mechanistic biological studies, highlighting their biological targets and the key findings from these investigations.

Compound ClassBiological TargetKey Mechanistic Insights
3,6-Diazabicyclo[3.2.0]heptane derivativesNicotinic Acetylcholine Receptors (nAChRs), specifically α4β2 subtypeThe rigid bicyclic scaffold is crucial for high-affinity binding and subtype selectivity. SAR studies help delineate the specific interactions within the nAChR binding site.
3-Azabicyclo[3.2.0]heptane derivativesDopamine ReceptorsThe bicyclic amine framework serves as a scaffold for developing selective ligands to probe the structure and function of dopamine receptor subtypes.
Thiabicyclo[3.2.0]heptan-6-one analogsBacterial β-lactamases and other serine proteasesThe bicyclic ketone structure acts as a transition-state analog, allowing for the study of enzyme-inhibitor interactions and the mechanism of catalysis.

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